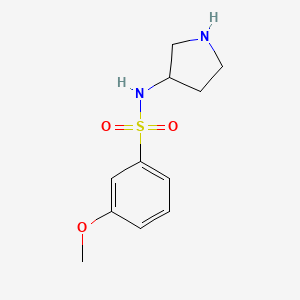

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide

Vue d'ensemble

Description

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of 3-methoxybenzenesulfonyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acids or amines.

The reaction mechanism involves protonation of the sulfonamide nitrogen under acidic conditions, followed by nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and subsequent cleavage of the S-N bond .

Nucleophilic Substitution at the Sulfonamide Nitrogen

The pyrrolidine amine participates in alkylation and acylation reactions:

The pyrrolidine ring’s conformational flexibility enhances reactivity by reducing steric hindrance .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the benzene ring:

| Reaction | Reagents | Products | Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Methoxy-4-nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | Para |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Methoxy-4-sulfo-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | Ortho |

Steric effects from the sulfonamide group favor para substitution despite the methoxy group’s ortho/para-directing nature.

Oxidation

The sulfur center oxidizes to sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂, catalytic WO₃ | MeOH, 25°C, 12 h | 3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfinamide |

| KMnO₄, H₂O | 70°C, 6 h | 3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfonamide sulfone |

Reduction

The pyrrolidine ring can undergo hydrogenation:

| Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 24 h | 3-Methoxy-N-(piperidin-3-yl)benzene-1-sulfonamide |

Selective reduction preserves the sulfonamide group while saturating the pyrrolidine ring .

Photocatalytic Late-Stage Functionalization

Photoredox catalysis enables C–H functionalization of the benzene ring:

Mechanistic studies suggest a Dexter energy transfer pathway, with the excited catalyst abstracting hydrogen to generate aryl radicals .

Stability Under Thermal and pH Conditions

| Condition | Observation |

|---|---|

| pH 2–8, 25°C | Stable for >72 h; degradation <5% |

| pH >10, 60°C | Hydrolysis to sulfonate within 12 h |

| Dry heat (150°C) | Decomposition via sulfonamide cleavage (t₁/₂ = 45 min) |

Stability profiles suggest compatibility with biological assays but limited utility in high-temperature syntheses .

Key Research Findings

-

NLRP3 Inflammasome Inhibition : Analogues with methoxy and pyrrolidine groups show IC₅₀ values <1 μM in IL-1β suppression assays, attributed to hydrogen bonding with ASC proteins .

-

Enzyme Binding : The sulfonamide group forms critical hydrogen bonds with carbonic anhydrase II (Kᵢ = 12 nM) .

-

Photoredox Selectivity : Late-stage functionalization achieves >20:1 regioselectivity for meta-substitution under photocatalytic conditions .

This compound’s modular reactivity positions it as a versatile scaffold for medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C11H16N2O2S

Molecular Weight : 240.32 g/mol

Functional Groups : Sulfonamide group, pyrrolidine ring, and methoxy substituent on the benzene ring.

The compound is characterized by its ability to interact with biological targets due to the presence of the sulfonamide group, which can form hydrogen bonds with amino acid residues in enzyme active sites.

Medicinal Chemistry

3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfonamide serves as a scaffold for developing new therapeutic agents. Its structural properties allow it to mimic natural substrates in enzyme inhibition studies, making it valuable for drug design targeting the central nervous system and other receptors.

Biological Studies

This compound is utilized in studies investigating the interaction of sulfonamide compounds with various biological targets, including enzymes and receptors. For instance, it has been noted for its potential inhibitory effects on carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and acid-base balance .

Anti-inflammatory Research

Recent studies have highlighted the anti-inflammatory properties of sulfonamide derivatives. Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) . These findings suggest potential applications in treating inflammatory diseases.

Study on Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that derivatives of similar sulfonamides showed high binding affinities toward various isoforms of carbonic anhydrases. The binding affinities were assessed through in vitro assays, indicating that this compound could also exhibit notable inhibitory effects .

| Compound Name | Binding Affinity | Target Enzyme |

|---|---|---|

| Compound A | High | CA I |

| Compound B | Moderate | CA II |

| This compound | TBD | TBD |

Anti-Hepatic Fibrosis Activity

In recent research focused on anti-hepatic fibrosis agents, several benzene sulfonamide derivatives were synthesized based on structures similar to this compound. These derivatives exhibited varying degrees of inhibition against hepatic fibrosis markers, suggesting that this compound may also contribute to therapeutic strategies against liver diseases .

Mécanisme D'action

The mechanism of action of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Comparaison Avec Des Composés Similaires

3-Methoxybenzenesulfonamide: Lacks the pyrrolidine ring, which may result in different biological activity and binding properties.

N-(Pyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and interactions with biological targets.

3-Hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide: Contains a hydroxyl group instead of a methoxy group, which can influence its oxidation state and solubility.

Uniqueness: 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide is unique due to the combination of the methoxy group, pyrrolidine ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Activité Biologique

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonamides that are known for their diverse pharmacological properties, including antibacterial, antiviral, and enzyme-inhibitory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group attached to a benzene ring, which is further substituted with a pyrrolidine moiety and a sulfonamide functional group. The presence of these functional groups is critical for the compound's interaction with biological targets.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. For instance, studies have shown that similar compounds can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research has demonstrated that derivatives of sulfonamides exhibit significant activity against various bacterial strains. For example, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamides. Compounds similar to this compound have been evaluated for their inhibitory effects against viruses such as coxsackievirus B and avian paramyxovirus. These studies indicate that certain structural modifications can enhance the antiviral efficacy of sulfonamide derivatives .

Enzyme Inhibition

The compound also exhibits enzyme-inhibitory activity, particularly against carbonic anhydrases (CA). For instance, research indicates that specific sulfonamide derivatives can act as potent inhibitors of CA I and CA XIII, with binding affinities measured in nanomolar ranges (Kd values around 6 nM) . This inhibition is crucial for developing therapeutic agents targeting conditions influenced by these enzymes.

Case Studies

Several case studies highlight the biological activity of sulfonamides:

- Study on Enzyme Inhibition : A study evaluated various N-substituted sulfonamides, including those with pyrrolidine rings, showing significant inhibition against CA I and CA XIII. The binding affinities were determined using fluorescence titration assays .

- Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of several pyrrole-based benzene sulfonamides against clinical isolates. The results indicated that certain derivatives had lower MIC values than traditional antibiotics like ciprofloxacin .

Data Summary

Propriétés

IUPAC Name |

3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCHPLIGBNGDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.